Forchlorfenuron

説明

This compound is a diphenylurea-derivative cytokinin growth stimulating substance used as plant growth regulator (PGR) to enhance fruit set, size and increase yields. It is absorbed by most plant parts and acts synergistically with natural auxins to promote cell division and growth. It has been approved for use on kiwi fruit and grapes in the USA, and it has been associated with exploding watermelons in China. Forchlorfenuronis is commonly used in horticulture to stimulate the growth of kiwi fruit and grapes.

特性

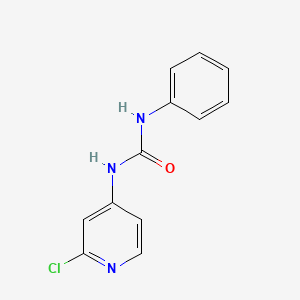

IUPAC Name |

1-(2-chloropyridin-4-yl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXLRLUVLMHHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034634 | |

| Record name | Forchlorfenuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

FLASH POINT, °F: >200 Pensky Martin Closed Cup /Kim Blue Plant Growth Regulator/ | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In methanol 119 g/L, ethanol 149 g/L, acetone 127 g/L, chlorofrom 2.7 g/LApplied at 1-1000 ppm, depending on crop., In water = 39 mg/L (pH 6.4, 21 °C) | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3839 at 25 °C | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.45X10-10 mm Hg at 25 °C (gas saturation method) | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

68157-60-8 | |

| Record name | Forchlorfenuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68157-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forchlorfenuron [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068157608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forchlorfenuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(2-chloro-4-pyridinyl)-N'-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORCHLORFENURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K62IP7463J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

165-170 °C | |

| Record name | Forchlorfenuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7983 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chemical properties and synthesis of Forchlorfenuron

An In-depth Technical Guide to Forchlorfenuron (CPPU) for Researchers and Scientists

Introduction

This compound, also known as CPPU (N-(2-Chloro-4-pyridyl)-N'-phenylurea), is a synthetic plant growth regulator belonging to the phenylurea class of cytokinins.[1][2][3] It is recognized for its high biological activity, often exceeding that of naturally occurring cytokinins by a factor of 10 to 100.[4] this compound promotes cell division, differentiation, and development, acting synergistically with natural auxins to enhance fruit size, set, and overall yield.[1][5] It is widely used in agriculture and horticulture, particularly for crops like kiwifruit, grapes, and melons.[6][7] This document provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, and analytical methodologies.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][6] It is characterized by low water solubility and low vapor pressure.[3][8] Its stability in standard ambient conditions is good, though it is recommended to be stored at -20°C for long-term preservation.[9] The key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | 1-(2-chloro-4-pyridinyl)-3-phenylurea[1] |

| CAS Number | 68157-60-8[1] |

| Synonyms | CPPU, KT-30, Sitofex, N-(2-Chloro-4-pyridyl)-N'-phenylurea[1] |

| Molecular Formula | C₁₂H₁₀ClN₃O[1] |

| Molar Mass | 247.68 g/mol [1][6] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | 165-170 °C[1][6] |

| Density | 1.3839 g/cm³ at 25 °C[1][6] |

| Vapor Pressure | 3.45 x 10⁻¹⁰ mm Hg at 25 °C[1] |

| LogP (log Kow) | 3.2 at 20 °C[1] |

| Henry's Law Constant | 2.86 x 10⁻¹² atm·m³/mol at 25 °C[1] |

| Stability | Stable to hydrolysis at pH 5, 7, and 9 (25°C, 30 days)[1][10] |

Table 3: Solubility Data

| Solvent | Solubility |

| Water | 39 mg/L (pH 6.4, 21 °C)[6] |

| Methanol | 119 g/L[1][6] |

| Ethanol | 149 g/L[1][6] |

| Acetone | 127 g/L[1][6] |

| Chloroform | 2.7 g/L[1][6] |

| DMSO | ~30 mg/mL[11] |

| Dimethylformamide (DMF) | ~30 mg/mL[11] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction between 2-chloro-4-aminopyridine and phenyl isocyanate.[12][13] Alternative methods involve a multi-step process using phenyl chloroformate.[9][14]

General Synthesis Workflow

The logical flow for the most direct synthesis route is outlined below. It involves the reaction of the two primary precursors followed by purification to yield the final product.

References

- 1. This compound | C12H10ClN3O | CID 93379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound CPPU KT-30 Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US10244759B2 - Use of this compound for promoting plant growth - Google Patents [patents.google.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. What are the effects of this compound CPPU and how to use it? - Knowledge [plantgrowthhormones.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. This compound (Ref: KT 30) [sitem.herts.ac.uk]

- 10. Page loading... [guidechem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. prepchem.com [prepchem.com]

- 13. CN1422848A - Preparation method of pyridylphenylurea - Google Patents [patents.google.com]

- 14. Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea - Eureka | Patsnap [eureka.patsnap.com]

Forchlorfenuron as a synthetic cytokinin in agriculture

An In-depth Technical Guide to Forchlorfenuron as a Synthetic Cytokinin in Agriculture

Introduction

This compound (CPPU), with the chemical formula C₁₂H₁₀ClN₃O, is a synthetic plant growth regulator belonging to the phenylurea class of compounds.[1] It functions as a potent cytokinin, a class of plant hormones that primarily promotes cell division (cytokinesis).[2][3] Widely adopted in commercial horticulture, this compound is used to enhance the size, quality, and yield of various fruit and vegetable crops.[1][4] Unlike naturally occurring cytokinins, it exhibits prolonged activity, making it highly effective at lower concentrations.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, agricultural applications, experimental protocols for its analysis, and a summary of its toxicological profile, intended for researchers, scientists, and professionals in agricultural and drug development fields.

Chemical Structure: N-(2-Chloro-4-pyridinyl)-N'-phenylurea[5]

Mechanism of Action

This compound's primary mode of action is mimicking natural cytokinins, thereby stimulating cell division and differentiation in plants.[1][3] Its molecular structure allows it to bind to cytokinin receptors, initiating a signaling cascade that leads to the promotion of mitotic cell division and expansion.[3]

Key mechanistic aspects include:

-

Promotion of Cell Division: this compound stimulates DNA and RNA synthesis, which are prerequisites for cell division.[1][2] This leads to an increase in the number of cells in developing fruits, which is a primary factor in the final fruit size.[2]

-

Inhibition of Cytokinin Oxidase: It has been shown to increase plant growth by inhibiting cytokinin oxidase, an enzyme responsible for the degradation of cytokinins.[6] This action increases the endogenous levels of active cytokinins, prolonging their growth-promoting effects.

-

Synergy with Auxins: this compound acts synergistically with natural auxins to promote both cell division and lateral growth, contributing to improved fruit shape and overall plant development.[6][7]

-

Gene Regulation: Application of this compound upregulates the expression of cytokinin-responsive genes, confirming its action through the canonical cytokinin signaling pathway.[8] This genetic activation is a key step that translates the hormonal signal into physiological changes, such as fruit set and development.[8]

Agricultural Applications and Efficacy

This compound is applied to a wide range of crops to improve yield and quality attributes. It is particularly effective on fruits such as grapes, kiwifruit, melons, cucumbers, and figs.[1][8][9] Application is typically performed via foliar spray or direct dipping of fruit clusters during early stages of fruit development to maximize its effect on cell division.[1]

Key Benefits:

-

Increased Fruit Size and Yield: The most prominent effect is the significant enlargement of fruit, leading to increased total yield and commercial value.[1][9]

-

Improved Fruit Quality and Uniformity: It helps produce fruit of consistent size and shape.[1] It can also enhance flesh firmness and water content, which contributes to better texture and freshness.[8]

-

Delayed Senescence: By inhibiting chlorophyll breakdown and regulating cellular metabolism, this compound can delay the aging process in leaves and fruit, extending shelf life.[1][2]

-

Enhanced Fruit Set: It can improve fruit set, especially under suboptimal pollination conditions, and can induce parthenocarpic (seedless) fruit formation in crops like cucumber.[8][9]

Data on Application Rates and Efficacy

The following tables summarize quantitative data from various studies on the application and effects of this compound.

Table 1: Recommended Application Rates and Timing

| Crop | Application Rate | Application Method & Timing | Reference |

|---|---|---|---|

| Grapes | 15 mg/L (ppm) | Spraying bunches when berries are 5-6 mm in diameter. | |

| Grapes (for size) | 8-10 g a.i. per acre | Spray application; higher rates maximize size but may delay harvest. | [2] |

| Kiwifruit | 2-8 g a.i. per acre | Spray application. | [2] |

| Kiwifruit | 2.3, 3.0, and 4.6 ppm | Two or three applications post-bloom. | [10] |

| Fig (late season) | 40.0 µM | Three foliar sprays. | [9] |

| Cucumber | Not specified | Applied to female flowers 1 day before or on the day of anthesis. | [8] |

| Rice (transplanted) | 3640 g/ha | Foliar spray at panicle initiation stage. | [11] |

| Glycyrrhiza uralensis | 10 mg/L (ppm) | Foliar application. |[12] |

Table 2: Effects of this compound on Crop Yield and Quality Parameters

| Crop | Treatment | Observed Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| Fig (late season) | 40 µM (3 sprays) | Increased fruit number and weight. | Fruit number/branch: +125-129%Fruit weight: +53-55% | [9] |

| Verdejo Grapes | 15 mg/L spray | Increased total soluble solids (TSS) and polyphenols. | TSS: +15.4%Total Polyphenols: +7% | |

| Rice | 3640 g/ha | Increased grain and straw yield. | Grain yield: 4745 kg/ha Straw yield: 7290 kg/ha | [11] |

| Glycyrrhiza uralensis | 10 mg/L | Increased root biomass and active compounds. | Root biomass: +46%Glycyrrhizic acid: +92%Liquiritin: +98.7% | [12] |

| Kiwifruit | 4.6 ppm (2 applications) | Significantly increased fruit weight and firmness. | Data varies by crop load and year. | [10] |

| Cucumber | N/A | Induced parthenocarpic fruit set; increased water content. | Transverse diameter and weight greater than pollinated fruit. |[8] |

Experimental Protocols

Accurate analysis of this compound residues in agricultural products is critical for ensuring food safety and regulatory compliance. Several analytical methods have been developed for its detection and quantification.

Residue Analysis in Plant Tissues

A common and effective approach for residue analysis is using Liquid Chromatography (LC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.[5] Sample preparation is a crucial step to remove matrix interferences.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely recommended for its simplicity, speed, and low solvent consumption.[5][13]

-

Homogenization: A representative sample (e.g., 5-15 g of fruit tissue) is homogenized.[14][15]

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (e.g., 30 mL).[15][16] Sodium chloride (e.g., 1 g) is often added to induce phase separation.[16] The mixture is vortexed vigorously (e.g., for 5-30 minutes).[16]

-

Centrifugation: The sample is centrifuged at high speed (e.g., 5,000 g for 5 minutes) to separate the organic layer from the solid and aqueous phases.[16]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a primary-secondary amine (PSA) sorbent to remove interfering matrix components like organic acids and sugars.

-

Final Preparation and Analysis: The cleaned extract is centrifuged one final time. The supernatant is collected, filtered through a 0.22-μm filter, and injected into an HPLC-UV or LC-MS/MS system for analysis.[16]

Protocol 2: Solid-Phase Extraction (SPE) Method

SPE is a more traditional but highly effective cleanup method.[15]

-

Extraction: The sample is extracted with a solvent such as ethyl acetate.[15]

-

Column Conditioning: An SPE cartridge (e.g., ENVI-18) is conditioned according to the manufacturer's instructions.

-

Loading: The sample extract is loaded onto the conditioned SPE column.

-

Washing: The column is washed with a weak solvent to remove interfering compounds while retaining the analyte.

-

Elution: this compound is eluted from the column using a stronger solvent (e.g., methanol-water mixture).[15]

-

Analysis: The eluate is collected and analyzed by HPLC-UV or LC-MS/MS.

References

- 1. How this compound Enhances Fruit Size and Yield in Modern Agriculture [jindunchemical.com]

- 2. How this compound Can be Used to Rapidly Grow Fruit [powergrown.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C12H10ClN3O | CID 93379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of this compound in fruits by solid phase or QuECHERS extraction and LC-UV or LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptechbio.com [peptechbio.com]

- 7. US10244759B2 - Use of this compound for promoting plant growth - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. lfjsis.journals.ekb.eg [lfjsis.journals.ekb.eg]

- 10. mdpi.com [mdpi.com]

- 11. ijpab.com [ijpab.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Residue Analysis of this compound in Fruit and Vegetable by RP-HPLC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 16. Residue Analysis and the Effect of Preharvest this compound (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (Litchi chinensis Sonn.) - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Forchlorfenuron (CPPU)

Abstract

This compound, chemically known as N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU), is a synthetic phenylurea-type cytokinin that has become a significant plant growth regulator in modern agriculture.[1][2] Its primary function is to stimulate cell division and enlargement, leading to increased fruit size, improved fruit set, and higher yields in various crops.[1][3] This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and key experimental findings related to CPPU. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to serve as a valuable resource for researchers and professionals in plant science and drug development.

Discovery and History

Phenylurea-derived cytokinins were discovered over half a century ago and have been shown to possess many of the same properties as naturally occurring purine-derived cytokinins.[4] this compound (CPPU) emerged as a potent synthetic cytokinin and has been widely adopted in agriculture over the last few decades.[4][5] It was originally synthesized by Japanese researchers, who gave it the name KT-30.[6] In the mid-1990s, CPPU was registered for use on table grapes in several countries, and its use has since expanded to other fruit crops like kiwi.[6] In the United States, it was approved for use on kiwi and grapes in 2004.[3][7]

Chemical Synthesis

This compound (C₁₂H₁₀ClN₃O) is a member of the phenylurea class of compounds.[1][2] It is commercially produced through a multi-step synthesis.[8]

Synthesis Protocols

Several methods for the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea have been documented. Two common laboratory-scale protocols are detailed below.

2.1.1. Protocol 1: From 2-chloro-4-aminopyridine and Phenyl Isocyanate

This method involves the direct reaction of 2-chloro-4-aminopyridine with phenyl isocyanate.

Experimental Protocol:

-

Dissolve 2 mmol (257 mg) of 2-chloro-4-aminopyridine in 10 ml of dry acetone.[9]

-

Add 2 mmol (238 mg) of phenyl isocyanate to the solution.[9]

-

Stir the mixture at room temperature for 8 hours.[9]

-

Evaporate the solvent under reduced pressure.[9]

-

Chromatograph the residue over alumina using chloroform as the eluent.[9]

-

Collect the eluates containing the desired product and evaporate the solvent under reduced pressure.[9]

-

Recrystallize the residue from an acetone-ether mixture to obtain pure N-(2-chloro-4-pyridyl)-N'-phenylurea.[9]

Yield: 73.5%, Melting Point: 173°-174° C[9]

2.1.2. Protocol 2: From Aniline and Phenyl Chloroformate

This two-step method involves the initial formation of a carbamate followed by reaction with 2-chloro-4-aminopyridine.

Experimental Protocol: Step 1: Synthesis of Phenyl 2-chloro-pyridine-4-carbamate

-

Dissolve 28.1g of aniline and 26.3g of pyridine in 400mL of toluene.[10]

-

Add 51.5g of phenyl chloroformate to the solution.[10]

-

Stir the reaction at 30°C and monitor its completion using liquid chromatography.[10]

-

Distill a portion of the solvent under reduced pressure to precipitate a white solid.[10]

-

Filter the solid to obtain phenyl 2-chloro-pyridine-4-carbamate.[10]

Step 2: Synthesis of CPPU

-

Add 25.6g of 2-chloro-4-aminopyridine, 43g of the phenyl anilate from Step 1, and 2.4g of DMAP (4-Dimethylaminopyridine) to 300mL of DMF (Dimethylformamide) solution.[10]

-

Stir the reaction at 80°C until completion.[10]

-

Add an appropriate amount of water to precipitate the solid product.[10]

-

Filter the solid under reduced pressure to obtain N-(2-chloro-4-pyridyl)-N'-phenylurea.[10]

Synthesis Workflow Diagram

Caption: General Synthesis Workflow for this compound (CPPU).

Mechanism of Action

This compound functions as a potent synthetic cytokinin, a class of plant hormones that promote cell division (cytokinesis).[1][3] Its activity is reported to be 10-100 times higher than that of 6-benzylaminopurine (6-BA), another synthetic cytokinin.[6]

Molecular Interactions

CPPU mimics natural cytokinins by binding to cytokinin receptors, which are typically histidine kinases located in the endoplasmic reticulum membrane. This binding initiates a signaling cascade. Research suggests that this compound and adenine-type cytokinins like benzyladenine share a common active site.[11] A cytokinin-specific binding protein (CSBP) isolated from mung bean seedlings showed competitive binding with various cytokinins, and their binding affinities corresponded well with their biological activity, suggesting this protein is a plausible cytokinin receptor.[11]

Cellular Effects

The primary mechanism of CPPU is the stimulation of cell division rather than cell enlargement.[12] It promotes DNA and RNA synthesis and regulates protein synthesis, thereby optimizing cellular metabolism.[1][3] CPPU can also inhibit cytokine oxidase, an enzyme that degrades cytokinins, thus prolonging cytokinin activity within the plant.[13] It often acts synergistically with natural auxins to promote both cell division and lateral growth.[2][13]

Signaling Pathway Diagram

References

- 1. How this compound Enhances Fruit Size and Yield in Modern Agriculture [jindunchemical.com]

- 2. This compound | C12H10ClN3O | CID 93379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How this compound Can be Used to Rapidly Grow Fruit [powergrown.com]

- 4. US10244759B2 - Use of this compound for promoting plant growth - Google Patents [patents.google.com]

- 5. US20150099634A1 - Use of this compound for promoting plant growth - Google Patents [patents.google.com]

- 6. How to Use this compound(CPPU) - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 7. Fungal-Mediated Biotransformation of the Plant Growth Regulator this compound by Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (Ref: KT 30) [sitem.herts.ac.uk]

- 9. prepchem.com [prepchem.com]

- 10. Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea - Eureka | Patsnap [eureka.patsnap.com]

- 11. EVOLUTION OF A NOVEL UREA-TYPE CYTOKININ :HORTICULTURAL USES OF this compound [actahort.org]

- 12. ijcmas.com [ijcmas.com]

- 13. peptechbio.com [peptechbio.com]

The Ascendancy of Phenylurea-Derived Cytokinins: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylurea-derived cytokinins represent a class of synthetic plant growth regulators that exhibit potent biological activity, often exceeding that of their natural adenine-type counterparts. This technical guide provides an in-depth exploration of the biological activity of these compounds, focusing on their structure-activity relationships, mechanism of action, and quantitative effects in various bioassays. Detailed experimental protocols for key assays are provided to enable researchers to evaluate and characterize novel phenylurea derivatives. Furthermore, this guide visualizes the intricate cytokinin signaling pathway and a representative experimental workflow for screening new compounds, offering a comprehensive resource for professionals in plant science and agrochemical development.

Introduction: A Departure from Purine-Based Structures

Cytokinins, a class of phytohormones crucial for regulating cell division, growth, and differentiation in plants, are broadly categorized into two main groups: the naturally occurring adenine derivatives (e.g., zeatin, kinetin) and the synthetic phenylurea derivatives.[1] While structurally distinct from adenine-type cytokinins, phenylurea-derived compounds such as Thidiazuron (TDZ) and N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) display qualitatively similar and often quantitatively superior biological effects.[2][3] These effects include the promotion of callus growth, induction of organogenesis, and stimulation of ethylene production.[2]

A key advantage of phenylurea-type cytokinins is their high stability in plant tissues. Unlike natural cytokinins, they are resistant to degradation by cytokinin oxidase/dehydrogenase (CKX), an enzyme that irreversibly degrades cytokinins.[4] This resistance contributes to their prolonged and potent activity at lower concentrations.[2] This guide delves into the multifaceted biological activity of these synthetic regulators, providing the technical details necessary for their study and application.

Structure-Activity Relationships: The Molecular Basis of Potency

The biological activity of phenylurea-derived cytokinins is intrinsically linked to their molecular structure. Key structural features that govern their potency have been elucidated through numerous studies. The central urea bridge (NH-CO-NH) is essential for activity. Furthermore, the nature and position of substituents on the phenyl and heterocyclic rings significantly influence the cytokinin-like effects. For instance, TDZ, a thiadiazolyl urea, is one of the most potent cytokinins known, with activity in the standard tobacco callus bioassay reported at concentrations as low as 10⁻¹³ to 10⁻⁸ M.

Mechanism of Action: Hijacking the Natural Signaling Cascade

Despite their structural differences from adenine-based cytokinins, phenylurea derivatives exert their effects through the same canonical cytokinin signaling pathway. This pathway is a multi-step phosphorelay system analogous to two-component signaling systems in bacteria.

Receptor Binding

The initiation of the signaling cascade occurs with the binding of the cytokinin molecule to a specific receptor, which is a transmembrane histidine kinase. In Arabidopsis thaliana, there are three primary cytokinin receptors: AHK2, AHK3, and CRE1/AHK4. Phenylurea derivatives have been shown to bind to these receptors, competing with natural cytokinins for the same binding site.[5] For example, CPPU has been demonstrated to bind to the maize cytokinin receptor ZmCKX1.[5]

The Phosphorelay Cascade

Upon cytokinin binding, the receptor autophosphorylates a conserved histidine residue within its kinase domain. This phosphate group is then transferred to a conserved aspartate residue in the receptor's receiver domain. Subsequently, the phosphate is shuttled by histidine-containing phosphotransfer proteins (AHPs) from the cytoplasm into the nucleus. Inside the nucleus, AHPs transfer the phosphate group to response regulators (ARRs).

There are two main types of ARRs: Type-B and Type-A. Phosphorylation activates Type-B ARRs, which are transcription factors that bind to the promoters of cytokinin-responsive genes, thereby initiating their transcription. Among the genes activated by Type-B ARRs are the Type-A ARR genes. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop that fine-tunes the cellular response to cytokinins.

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

In addition to activating the cytokinin receptors, many phenylurea derivatives are potent inhibitors of CKX enzymes.[5] By preventing the degradation of endogenous cytokinins, these compounds can indirectly increase the overall cytokinin activity within the plant tissue. This dual mode of action—receptor activation and inhibition of degradation—likely contributes to the high potency of many phenylurea-derived cytokinins.

Quantitative Biological Activity

The biological activity of phenylurea-derived cytokinins is typically quantified using various bioassays. The following tables summarize the activity of several common phenylurea derivatives in comparison to the adenine-type cytokinin, 6-Benzylaminopurine (BAP).

| Table 1: Activity in Callus Growth and Shoot Proliferation Bioassays | ||||

| Compound | Bioassay | Plant Species | Effective Concentration | Reference |

| Thidiazuron (TDZ) | Callus Growth | Phaseolus lunatus | More active than zeatin | [2] |

| Thidiazuron (TDZ) | Shoot Multiplication | Brassica oleracea | Effective at 0.3 µM (10 µM for BAP) | [2] |

| Thidiazuron (TDZ) & CPPU | Shoot Multiplication | Rosa hybrida | Higher number of open buds than BAP | [6] |

| 4-PU-30 & Thidiazuron | Shoot Multiplication | Dianthus caryophyllus | Considerably higher activity than BAP | [7] |

| CPPU | Fruit Set & Retention | Pyrus communis | Significant increase at 1 cm/L | [3] |

| Table 2: Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) | |||

| Compound | Enzyme Source | IC₅₀ | Reference |

| Thidiazuron (TDZ) | Maize (ZmCKX1) | 16.9 ± 2.6 µM | [8] |

| CPPU | Maize (ZmCKX1) | More potent than TDZ | [8] |

| N-(2-amino-pyridin-4-yl)-N'-phenylurea (APPU) | Maize (ZmCKX1) | More efficient inhibitor than CPPU | [5] |

Detailed Experimental Protocols

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a classic method for quantifying cytokinin activity based on the stimulation of cell division and fresh weight gain in tobacco callus.

Materials:

-

Tobacco callus culture (e.g., from Nicotiana tabacum)

-

Murashige and Skoog (MS) basal medium

-

Sucrose

-

Agar

-

Auxin (e.g., Naphthaleneacetic acid - NAA)

-

Test compounds (phenylurea derivatives) and controls (e.g., BAP) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Sterile forceps and scalpels

-

Growth chamber with controlled temperature and light

Procedure:

-

Medium Preparation: Prepare MS medium supplemented with sucrose (typically 30 g/L) and an optimal concentration of an auxin (e.g., 2 mg/L NAA). Adjust the pH to 5.7-5.8 before adding agar (typically 8 g/L). Autoclave the medium and dispense it into sterile petri dishes.

-

Test Compound Addition: Prepare stock solutions of the phenylurea derivatives and controls. Add various concentrations of the test compounds to the molten MS medium before pouring it into the petri dishes. Ensure the final solvent concentration is minimal and consistent across all treatments, including a solvent-only control.

-

Callus Inoculation: Under sterile conditions, transfer small, uniform pieces of tobacco callus (approximately 100 mg fresh weight) onto the surface of the prepared agar medium in the petri dishes.

-

Incubation: Seal the petri dishes and incubate them in a growth chamber at a constant temperature (e.g., 25°C) in the dark or under a defined photoperiod for a period of 3-4 weeks.

-

Data Collection: After the incubation period, carefully remove the callus from the medium and measure the fresh weight of each callus piece.

-

Analysis: Calculate the mean fresh weight for each treatment. Plot the fresh weight gain against the logarithm of the cytokinin concentration to generate a dose-response curve. From this curve, the optimal concentration and the half-maximal effective concentration (EC₅₀) can be determined.

Amaranthus Betacyanin Bioassay

This is a rapid and sensitive bioassay based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings.

Materials:

-

Amaranthus caudatus seeds

-

Filter paper

-

Petri dishes

-

Phosphate buffer (e.g., 10 mM, pH 6.8)

-

Test compounds and controls

-

Spectrophotometer

Procedure:

-

Seed Germination: Germinate Amaranthus seeds on moist filter paper in petri dishes in the dark at a constant temperature (e.g., 25°C) for 72 hours.

-

Explant Preparation: Under a dim green light, excise the cotyledons from the seedlings.

-

Incubation with Test Compounds: Float the excised cotyledons in petri dishes containing phosphate buffer with various concentrations of the phenylurea derivatives and controls. Include a buffer-only control. Incubate the dishes under continuous light at a constant temperature for 18-24 hours.

-

Betacyanin Extraction: After incubation, blot the cotyledons dry and transfer them to a known volume of distilled water. Freeze the samples overnight to lyse the cells. Thaw the samples and centrifuge to pellet the cell debris.

-

Quantification: Measure the absorbance of the supernatant at 542 nm (for betacyanin) and 620 nm (for chlorophyll correction). The betacyanin content can be calculated using the formula: Absorbance = A₅₄₂ - (A₆₂₀ / 2).

-

Analysis: Plot the betacyanin content against the cytokinin concentration to generate a dose-response curve.

Cytokinin Receptor Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled cytokinin for binding to its receptor, typically expressed in a heterologous system like E. coli or isolated from plant tissues.

Materials:

-

Membrane fraction containing the cytokinin receptor (e.g., from E. coli expressing AHK3 or AHK4, or from plant microsomal preparations).[9]

-

Radiolabeled cytokinin (e.g., [³H]trans-zeatin).[9]

-

Unlabeled test compounds (phenylurea derivatives) and controls.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine the membrane preparation, radiolabeled cytokinin at a fixed concentration, and varying concentrations of the unlabeled test compound in the binding buffer. For determining total binding, omit the unlabeled compound. For non-specific binding, include a large excess of an unlabeled cytokinin.

-

Incubation: Incubate the mixture on ice for a defined period (e.g., 20-30 minutes) to allow binding to reach equilibrium.[9][10]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radiolabel from the free radiolabel. Wash the filters with ice-cold binding buffer to remove any unbound radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. From this competition curve, the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled cytokinin) can be determined.

Visualizing the Molecular Landscape

Cytokinin Signaling Pathway

The following diagram illustrates the multi-step phosphorelay of the cytokinin signaling pathway, from receptor binding in the endoplasmic reticulum to the transcriptional regulation of target genes in the nucleus.

Caption: The cytokinin signaling pathway initiated by phenylurea derivatives.

Experimental Workflow for Screening Novel Phenylurea Derivatives

This workflow outlines a systematic approach to identify and characterize new phenylurea compounds with potential cytokinin activity.

Caption: Workflow for discovery of new phenylurea-derived cytokinins.

Conclusion

Phenylurea-derived cytokinins are a versatile and potent class of synthetic plant growth regulators with significant applications in agriculture and plant biotechnology. Their high activity, stability, and dual mechanism of action make them valuable tools for manipulating plant growth and development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the biological activities of these fascinating compounds and to develop new applications for crop improvement and plant science research.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Plant Growth Regulators INCYDE and TD-K Underperform in Cereal Field Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenyl- and benzylurea cytokinins as competitive inhibitors of cytokinin oxidase/dehydrogenase: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Phenylurea Cytokinin CPPU in Apical Dominance Release in In Vitro Cultured Rosa hybrida L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Forchlorfenuron's Role in Promoting Lateral Growth with Auxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forchlorfenuron (CPPU), a synthetic phenylurea-type cytokinin, is a potent plant growth regulator known to significantly influence fruit size and yield. Its efficacy is often enhanced when used in conjunction with auxins, the primary hormones responsible for cell elongation and various growth processes. This technical guide provides an in-depth analysis of the synergistic relationship between this compound and auxins in promoting lateral growth in plants. It summarizes key quantitative data, details experimental methodologies for studying these effects, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in plant biology and agricultural sciences.

Introduction

The architecture of a plant, particularly its lateral branching and fruit development, is a complex trait governed by a delicate interplay of hormonal signals. Among these, auxins and cytokinins are principal players, often exhibiting an antagonistic relationship in processes such as apical dominance, where auxin produced in the apical bud suppresses the growth of lateral buds. This compound, by mimicking the action of natural cytokinins, disrupts this balance and promotes cell division and differentiation, leading to enhanced lateral growth. When combined with auxins, this compound can lead to synergistic effects, resulting in significant increases in fruit size and lateral branch outgrowth. Understanding the mechanisms of this synergy is crucial for the development of advanced agricultural practices and novel plant growth-regulating compounds.

Quantitative Data on this compound and Auxin Effects on Lateral Growth

The application of this compound, particularly in combination with other growth regulators, has been shown to have a significant impact on the lateral growth of fruits. The following table summarizes quantitative data from a study on kiwifruit (Actinidia chinensis 'Hayward') treated with this compound (CPPU).

| Treatment | Application Time | Average Fruit Length (mm) | Average Fruit Diameter (mm) | Average Fruit Weight (g) | Average Fruit Yield ( kg/vine ) |

| Control (Untreated) | - | 51.80 | 45.62 | 47.52 | - |

| CPPU @ 5 ppm (Dip) | Petal fall | 77.75 | 53.74 | 121.99 | 54.20 |

| CPPU @ 5 ppm (Foliar) | Petal fall | - | - | 112.20 | - |

Data compiled from a study on Kiwifruit (Actinidia deliciosa) cv. Hayward[1][2].

These data clearly indicate a substantial increase in lateral fruit dimensions (length and diameter) and overall fruit weight and yield following the application of this compound. The enhancement in fruit size is attributed to the stimulation of cell division by the synthetic cytokinin[1][2].

Experimental Protocols

Protocol for Assessing the Effect of this compound and Auxin on Lateral Bud Outgrowth in Pea (Pisum sativum)

This protocol describes a method to study the synergistic effects of this compound and auxin (Indole-3-acetic acid, IAA) on the release of lateral buds from apical dominance in pea plants.

Materials:

-

Pea seeds (Pisum sativum)

-

Pots with sterile potting mix

-

This compound (CPPU)

-

Indole-3-acetic acid (IAA)

-

Lanolin

-

Ethanol

-

Microwave or water bath

-

Small beakers

-

Glass stirring rod

-

Syringes (1 mL and 10 mL)

-

Aluminum foil

-

Calipers or ruler

-

Digital scale

Methodology:

-

Plant Growth:

-

Sow pea seeds in pots and grow them under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).

-

Water the plants regularly and allow them to grow until they have developed 5-7 nodes.

-

-

Hormone Paste Preparation:

-

Control Paste: Melt lanolin in a beaker using a microwave or water bath until it is liquid. Draw the liquid lanolin into a 10 mL syringe and allow it to cool to a paste-like consistency.

-

IAA Paste: Dissolve a known amount of IAA in a minimal volume of ethanol. Melt lanolin and mix it with the IAA solution to achieve the desired final concentration (e.g., 0.5% w/w). Stir thoroughly to ensure even distribution.

-

CPPU Paste: Prepare in a similar manner to the IAA paste, dissolving CPPU in a minimal amount of a suitable solvent (if necessary) before mixing with lanolin.

-

IAA + CPPU Paste: Prepare by incorporating both IAA and CPPU into the lanolin at the desired concentrations.

-

-

Plant Treatment:

-

Decapitate the pea plants by removing the apical bud with a sharp razor blade.

-

Immediately apply a small amount of the prepared lanolin paste (Control, IAA, CPPU, or IAA+CPPU) to the cut surface of the decapitated stem. Use a 1 mL syringe for precise application.

-

-

Data Collection and Analysis:

-

After a set period (e.g., 7-14 days), measure the length of the lateral buds at each node below the point of decapitation using calipers or a ruler.

-

Count the number of emerged lateral branches.

-

Excise the lateral branches and measure their fresh and dry weight.

-

Statistically analyze the data (e.g., using ANOVA) to determine the significance of the different treatments on lateral bud outgrowth.

-

Protocol for Quantifying Lateral Root Development in Arabidopsis thaliana in Response to this compound and Auxin

This protocol outlines a method for the quantitative analysis of lateral root formation in Arabidopsis seedlings treated with this compound and auxin.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Agar plates with Murashige and Skoog (MS) medium

-

This compound (CPPU)

-

Auxin (e.g., NAA or IAA)

-

Sterile water

-

Microscope with a calibrated eyepiece or imaging software

-

Scanner

Methodology:

-

Seedling Growth:

-

Sterilize Arabidopsis seeds and sow them on MS agar plates.

-

Vernalize the seeds at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod) and grow the seedlings vertically for 4-5 days.

-

-

Hormone Treatment:

-

Prepare MS agar plates supplemented with different concentrations of this compound, auxin, or a combination of both. Include a control plate with no added hormones.

-

Transfer the 4-5 day old seedlings to the treatment plates.

-

-

Data Collection and Analysis:

-

After a further 4-7 days of growth, carefully remove the seedlings from the agar.

-

Scan the plates to obtain high-resolution images of the root systems.

-

Using image analysis software (e.g., ImageJ), measure the following parameters:

-

Primary root length.

-

Number of emerged lateral roots.

-

Length of each lateral root.

-

-

Calculate the lateral root density (number of lateral roots per unit length of the primary root).

-

To quantify lateral root primordia, clear the roots using a clearing solution (e.g., a mixture of chloral hydrate, glycerol, and water) and observe under a microscope.

-

Count the number of lateral root primordia at different developmental stages.

-

Statistically analyze the data to compare the effects of the different hormone treatments on lateral root initiation and emergence[3][4].

-

Signaling Pathways

The synergistic effect of this compound and auxin on lateral growth is a result of the complex crosstalk between the cytokinin and auxin signaling pathways. These pathways converge at multiple points to regulate gene expression and cellular processes that control cell division, expansion, and differentiation.

Overview of Cytokinin and Auxin Signaling

Cytokinin Signaling: this compound, as a cytokinin, binds to histidine kinase receptors (like AHKs in Arabidopsis) located in the endoplasmic reticulum. This binding initiates a phosphorelay cascade that ultimately leads to the activation of Type-B Arabidopsis Response Regulators (ARRs). Activated Type-B ARRs are transcription factors that translocate to the nucleus and induce the expression of cytokinin-responsive genes, including genes that promote cell division (e.g., cyclins and CDKs)[5].

Auxin Signaling: Auxin is perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. In the presence of auxin, TIR1/AFB proteins bind to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes that control processes like cell elongation and differentiation[6].

Crosstalk and Synergy

The interaction between this compound and auxin in promoting lateral growth can be visualized through the following signaling pathways:

Caption: Cytokinin and Auxin Signaling Crosstalk.

Experimental Workflow for Studying Hormone-Induced Lateral Growth

Caption: Experimental Workflow for Hormone Studies.

Conclusion

The synergistic action of this compound and auxins in promoting lateral growth presents a powerful tool for enhancing crop yield and quality. This technical guide has provided a comprehensive overview of the quantitative effects, detailed experimental protocols for investigation, and the underlying molecular signaling pathways. This compound, by stimulating cell division, and auxins, by promoting cell elongation and differentiation, act in concert to produce a more robust lateral growth response than either hormone can achieve alone. The provided protocols offer a standardized framework for researchers to further investigate these interactions, and the signaling diagrams provide a visual representation of the complex molecular crosstalk. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of more effective and targeted plant growth regulators for modern agriculture.

References

- 1. CN102511488B - Plant sprouting agent and preparation method thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Lateral Root Development: Pitfalls and How to Avoid Them - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cytokinin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Forchlorfenuron's Influence on Shoot Meristem Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forchlorfenuron (CPPU), a synthetic phenylurea-type cytokinin, exerts a significant influence on the formation and development of the shoot apical meristem (SAM). By mimicking and enhancing endogenous cytokinin activity, this compound promotes cell division and differentiation, key processes in the initiation of new shoots. This technical guide delves into the molecular mechanisms, signaling pathways, and practical applications of this compound in shoot organogenesis. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided. Furthermore, critical signaling pathways are visualized to elucidate the complex interactions governing this compound-mediated shoot meristem formation.

Introduction

The shoot apical meristem (SAM) is the central source of all above-ground organs in higher plants, maintained by a small population of pluripotent stem cells. The regulation of the SAM is a complex process involving a network of genetic and hormonal signals. Cytokinins are a class of phytohormones known to be primary regulators of shoot induction and meristem function.[1] this compound (N-(2-chloro-4-pyridyl)-N'-phenylurea), or CPPU, is a potent synthetic cytokinin that has been widely utilized in agriculture to enhance fruit set and size.[2][3] Its efficacy extends to in vitro applications, where it serves as a powerful tool for inducing adventitious shoot formation from explants, a critical step in plant micropropagation and genetic transformation.[4][5] This document provides a comprehensive overview of the mechanisms by which this compound influences the intricate process of shoot meristem formation.

Mechanism of Action: Cytokinin Signaling and the WUS-CLV Feedback Loop

This compound's primary mechanism of action is its function as a cytokinin agonist, integrating into the plant's native cytokinin signaling pathway to modulate gene expression related to cell division and differentiation. This pathway is intrinsically linked with the WUSCHEL (WUS) and CLAVATA (CLV) gene feedback loop, the central regulatory circuit that maintains the stem cell population in the SAM.[6][7]

-

Cytokinin Perception and Transduction : The process begins when cytokinin molecules (or agonists like this compound) bind to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors located in the cell membrane.[1][8] This binding initiates a phosphorelay cascade. The signal is transferred through HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) into the nucleus.[1]

-

Transcriptional Activation : In the nucleus, AHPs phosphorylate and activate Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs). These Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, including the key meristem identity gene, WUSCHEL (WUS), thereby activating its expression.[9][10]

-

The WUS-CLV Negative Feedback Loop : WUS is expressed in the organizing center (OC) of the SAM and its protein product moves to the central zone (CZ) above.[6] In the CZ, WUS promotes stem cell identity and directly activates the expression of CLAVATA3 (CLV3).[8][9] The CLV3 peptide is secreted and binds to the CLV1 receptor kinase in the OC, which in turn signals to repress WUS expression. This negative feedback loop ensures the homeostasis of the stem cell pool.[6][9]

-

This compound's Influence : By activating the cytokinin signaling pathway, this compound leads to the upregulation of WUS expression.[11][12] This can occur through both CLV-dependent and CLV-independent pathways.[11] The resulting increase in WUS activity promotes the formation of a stem cell niche, a foundational step for de novo shoot meristem formation.

-

A Positive Feedback Loop : A crucial aspect of this regulation is that WUS itself represses the expression of Type-A ARRs.[11][13] Type-A ARRs are negative regulators of the cytokinin signaling pathway.[10] By repressing these inhibitors, WUS enhances the cell's sensitivity to cytokinin, creating a positive feedback loop that reinforces both WUS expression and cytokinin signaling, strongly promoting and stabilizing the formation of the shoot meristem.[11][12]

Data Presentation: Quantitative Effects of this compound on Shoot Regeneration

The concentration of this compound in the culture medium is a critical factor determining the efficiency of shoot induction. The following tables summarize quantitative data from studies on various plant species, illustrating the dose-dependent effect of CPPU on shoot regeneration.

Table 1: Effect of this compound (CPPU) Concentration on In Vitro Shoot Induction in Hibiscus rosa-sinensis

| CPPU Concentration (µM) | Explants Responded (%) | Mean No. of Shoots per Explant (±SE) | Mean Shoot Length (cm) (±SE) |

| 0.0 (Control) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 0.1 | 41.0 ± 2.1 | 1.3 ± 0.35 | 1.1 ± 0.12 |

| 0.5 | 59.0 ± 1.8 | 2.1 ± 0.29 | 1.9 ± 0.21 |

| 2.5 | 93.0 ± 2.5 | 6.7 ± 0.47 | 4.2 ± 0.17 |

| 5.0 | 71.0 ± 2.0 | 3.4 ± 0.41 | 2.7 ± 0.24 |

| 10.0 | 49.0 ± 1.5 | 1.9 ± 0.33 | 1.4 ± 0.19 |

Data adapted from a study on Hibiscus rosa-sinensis. Higher concentrations (>2.5 µM) showed inhibitory effects and resulted in basal callusing.[4]

Table 2: Effect of CPPU and TDZ on Organogenic Callus Induction in Epimedium alpinum

| Treatment | Concentration (µM) | Duration | Organogenic Callus Induction (%) |

| CPPU | 20 | 48 hours | 100 |

| TDZ | 80 | 48 hours | 100 |

Data adapted from a study on Epimedium alpinum. Explants were transiently exposed to high concentrations of CPPU or Thidiazuron (TDZ) before being transferred to a hormone-free medium.[5]

Table 3: Comparative Effect of CPPU and Benzyladenine (BA) on Axillary Shoot Proliferation in Actinidia deliciosa 'Hayward' *

| Cytokinin | Concentration (µM) | Multiplication Rate |

| CPPU | 2.2 | Comparable to 4.4 µM BA |

| BA | 4.4 | - |

Data adapted from a study on Kiwifruit. While proliferation rates were comparable, shoots developed on CPPU appeared hyperhydric. In adventitious shoot regeneration, CPPU was more effective than zeatin and BA in this species.[14]

Experimental Protocols

The following are generalized protocols for in vitro shoot induction using this compound, based on methodologies from cited research. Researchers should optimize concentrations and conditions for their specific plant species and explant type.

Protocol 1: Direct Shoot Regeneration from Nodal Explants (Based on Hibiscus rosa-sinensis study[4])

-

Explant Preparation :

-

Excise nodal segments (1.0-1.5 cm) from healthy, in vitro-grown shoots.

-

Ensure each segment contains at least one axillary bud.

-

-

Culture Medium :

-

Prepare Murashige and Skoog (MS) basal medium with standard vitamins and 3% (w/v) sucrose.

-

Supplement the medium with this compound (CPPU) at desired concentrations (e.g., 0.1, 0.5, 2.5, 5.0, 10.0 µM). The optimal concentration for Hibiscus was found to be 2.5 µM.[4]

-

Adjust the pH of the medium to 5.8 before adding a gelling agent (e.g., 0.8% w/v agar).

-

Autoclave the medium at 121°C for 20 minutes.

-

-

Inoculation and Culture Conditions :

-

Aseptically place one explant vertically in each culture vessel containing 25-30 mL of the prepared medium.

-

Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of approximately 40-50 µmol m⁻² s⁻¹.

-

-

Subculture and Rooting :

-

Subculture the proliferating shoots onto fresh medium of the same composition every 3-4 weeks.

-

Once shoots reach a sufficient length (e.g., 3-4 cm), transfer them to a rooting medium, typically half-strength MS medium supplemented with an auxin like indole-3-butyric acid (IBA) (e.g., 0.5 µM).[4]

-

-

Acclimatization :

-

Carefully remove well-rooted plantlets from the culture medium, wash the roots to remove any agar, and transfer them to pots containing a sterile potting mix.

-

Maintain high humidity for the initial 1-2 weeks by covering the pots with a transparent lid or plastic bag, gradually acclimatizing them to ambient conditions.

-

Protocol 2: Indirect Shoot Regeneration via Organogenic Callus (Based on Epimedium alpinum study[5])

-

Explant and Callus Induction :

-

Use immature seeds as explants. Surface sterilize appropriately.

-

Culture explants on Woody Plant Medium (WPM).

-

Induce organogenic callus by transiently exposing the explants to a liquid WPM supplemented with a high concentration of CPPU (e.g., 20 µM) for 48 hours.[5]

-

After the pulse treatment, transfer the explants to a hormone-free solid WPM to allow for callus proliferation.

-

-

Shoot Induction :

-

Transfer the proliferated organogenic callus to a shoot induction medium. For Epimedium, this consisted of WPM containing a combination of an auxin and a different cytokinin (e.g., 1.1 µM 2,4-D and 22 µM BA) to promote adventitious shoot development from the callus.[5]

-

-

Culture Conditions, Rooting, and Acclimatization :

-

Follow steps 3, 4, and 5 from Protocol 1, adjusting the basal medium (WPM instead of MS) and any subsequent hormone requirements as needed for the species.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key molecular interactions involved in this compound-mediated shoot meristem formation.

Conclusion

This compound is a highly effective synthetic cytokinin for inducing shoot meristem formation in vitro. Its mechanism of action is rooted in the potent activation of the endogenous cytokinin signaling pathway, which leads to the upregulation of the master regulator WUSCHEL. This, in turn, initiates the genetic program for stem cell niche establishment. The interplay between the cytokinin signal, the WUS-CLV negative feedback loop, and a WUS-mediated positive feedback on cytokinin sensitivity creates a robust system for promoting shoot organogenesis. The quantitative data and protocols provided herein serve as a valuable resource for researchers aiming to harness the potential of this compound for plant propagation, genetic engineering, and the fundamental study of plant development. Successful application requires careful optimization of concentration and culture conditions, as supraoptimal levels can be inhibitory or lead to undesirable physiological effects such as hyperhydricity.

References

- 1. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 2. This compound | C12H10ClN3O | CID 93379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Application Induced Parthenocarpic Fruit Formation without Affecting Fruit Quality of Cucumber [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 8. Cytokinin Signaling and De Novo Shoot Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Dissecting the Roles of the Cytokinin Signaling Network: The Case of De Novo Shoot Apical Meristem Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Cytokinin and WUSCHEL tie the knot around plant stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytokinin signaling as a positional cue for patterning the apical–basal axis of the growing Arabidopsis shoot meristem - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Forchlorfenuron and Its Impact on Hormonal Balance: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide explores the hormonal balance effects of forchlorfenuron (CPPU), a synthetic cytokinin. It delves into its mechanisms of action, interactions with other hormones, and potential toxicological implications, presenting quantitative data, experimental protocols, and signaling pathway visualizations.

This compound, a phenylurea cytokinin, is a potent synthetic plant growth regulator widely used in agriculture to enhance fruit size and yield.[1][2][3] Its primary mode of action in plants is the promotion of cell division and differentiation.[1][4][5] While its agricultural benefits are well-documented, its influence extends beyond plant physiology, with studies revealing interactions with mammalian cellular processes and hormonal systems, raising points of consideration for human health.[6][7][8]

Effects on Plant Hormonal Balance

This compound's primary effect is mimicking and enhancing the activity of natural cytokinins, a class of plant hormones that regulate cell division and growth.[3] This activity, however, does not occur in isolation. This compound interacts with other key plant hormones, creating a complex regulatory network that ultimately influences plant development.

Interaction with Gibberellins (GA): this compound often acts synergistically with gibberellic acid (GA), another critical plant hormone that primarily promotes cell elongation.[1] This synergistic relationship is leveraged in agriculture to produce larger fruits, as the combination of increased cell division (from this compound) and cell elongation (from GA) leads to significant size enhancement.[1][9] Studies on grapes have shown that the combined application of this compound and gibberellins can significantly increase berry size.[10][11]

Interaction with Auxins: Auxins and cytokinins are known to have a complex and often antagonistic relationship in regulating plant development, including apical dominance and root formation.[12][13][14] this compound, as a synthetic cytokinin, participates in this interplay. While specific studies on the direct interaction between this compound and auxin signaling pathways are detailed, it is understood that the balance between these two hormone classes is crucial for coordinated plant growth.[13][15]

Interaction with Abscisic Acid (ABA): Abscisic acid is a plant hormone primarily associated with stress responses and senescence. In some instances, this compound and ABA can have opposing effects. For example, in 'Flame Seedless' grapes, this compound treatment can inhibit coloring, while ABA promotes it.[10] Interestingly, one study found no interactive effect between the two on fruit quality variables, suggesting they may act through independent pathways in this context.[10] In other plant systems, this compound has been shown to stimulate the synthesis of abscisic acid.[16][17]

Interaction with Ethylene: Ethylene is a gaseous plant hormone that plays a role in fruit ripening and senescence. Cytokinins, including this compound, can delay senescence, suggesting an antagonistic relationship with ethylene.[1] By delaying the natural aging process of cells, this compound can extend the lifespan of fruits.[1]

This compound's Mechanism of Action in Plants: A Signaling Pathway

This compound, like other cytokinins, is perceived by specific receptors in plant cells, initiating a signaling cascade that ultimately leads to the activation of cytokinin-responsive genes. This pathway involves a multi-step phosphorelay system.

Caption: Simplified cytokinin signaling pathway initiated by this compound.

Effects on Mammalian Hormonal Balance and Cellular Processes

While designed for plants, this compound has been the subject of toxicological studies to assess its potential impact on mammalian systems. These studies have revealed effects on cellular machinery and, at high doses, on the endocrine system.

Endocrine Disruption Potential: Some plant growth regulators have been identified as potential endocrine-disrupting chemicals (EDCs).[6] Studies in rats have investigated the effects of this compound exposure on reproductive development. In a study on prepubertal female rats, high-dose exposure (300 mg/kg/day) resulted in an earlier onset of vaginal opening and first estrus, along with elevated estradiol levels and upregulation of the estrogen receptor 1 gene.[7][8] These findings suggest that this compound may promote estradiol secretion, indicating a potential for endocrine disruption at high exposure levels.[5][7][8] However, the European Food Safety Authority (EFSA) concluded in a 2017 review that this compound is not considered a reproductive toxicant or an endocrine disruptor based on the available evidence.[18] Similarly, the U.S. Environmental Protection Agency (EPA) has classified it as "not likely to be a human carcinogen" and has not identified concerns for developmental or reproductive toxicity at expected exposure levels.[19]

Mechanism of Action in Mammalian Cells: Research has shown that this compound can directly affect septins, a group of GTP-binding proteins that are essential components of the cytoskeleton in animal and fungal cells.[20][21][22] Septins play crucial roles in cell division (cytokinesis), cell migration, and membrane trafficking.[20][21] this compound has been found to disrupt the normal organization and dynamics of septin filaments in both yeast and mammalian cells.[20][21][22] This disruption can lead to defects in mitosis and cell migration.[20][21] This mechanism is distinct from its hormone-like activity in plants and highlights a direct interaction with a fundamental component of mammalian cellular architecture.

Quantitative Data from Toxicological Studies

The following table summarizes quantitative data from a key developmental toxicity study of this compound in Sprague-Dawley rats.

| Parameter | Control Group (0 mg/kg/day) | Low Dose (30 mg/kg/day) | Mid Dose (100 mg/kg/day) | High Dose (300 mg/kg/day) | Reference |

| Female Rat Observations | |||||

| Vaginal Opening (day) | No data provided | No significant difference | No significant difference | Earlier onset | [7][8] |

| First Estrus (day) | No data provided | No significant difference | No significant difference | Earlier onset | [7][8] |

| Serum Estradiol Levels | Baseline | No significant difference | No significant difference | Elevated | [7][8] |

| Estrogen Receptor 1 Gene Expression | Baseline | No significant difference | No significant difference | Upregulated | [7][8] |

| Male Rat Observations | |||||

| Serum BUN, Creatinine, Glucose | Baseline | No significant difference | No significant difference | Increased | [7][8] |

Experimental Protocols

Developmental Toxicity Study in Rats

The following provides a generalized experimental workflow for a developmental toxicity study, based on the description of studies investigating this compound's effects in rats.[7][8]

Caption: Generalized workflow for a developmental toxicity study of this compound in rats.

Conclusion

This compound's primary role as a synthetic cytokinin gives it a significant and complex influence on plant hormonal balance, often in concert with other phytohormones like gibberellins and auxins. In mammalian systems, while regulatory bodies have not classified it as an endocrine disruptor at typical exposure levels, high-dose studies indicate a potential to affect the endocrine system, particularly estradiol signaling in females. Furthermore, its direct interaction with the septin cytoskeleton in mammalian cells presents a distinct mechanism of action that warrants consideration in toxicological assessments. This guide provides a foundational understanding of this compound's multifaceted interactions with hormonal and cellular systems, offering a critical resource for researchers in the fields of agriculture, toxicology, and drug development.

References

- 1. How this compound Can be Used to Rapidly Grow Fruit [powergrown.com]

- 2. This compound (Ref: KT 30) [sitem.herts.ac.uk]

- 3. nbinno.com [nbinno.com]

- 4. This compound Disrupts SEPT9_i1 Filaments and Inhibits HIF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Pharmacokinetic Study of this compound in Adult and Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agriculturejournal.in [agriculturejournal.in]

- 7. researchgate.net [researchgate.net]

- 8. Effects of prepubertal exposure to this compound through prenatal and postnatal gavage administration in developing Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EFFECT OF APPLICATION OF GIBBERELLINS IN COMBINATION WITH this compound (CPPU) ON INDUCTION OF SEEDLESS FRUIT SET AND GROWTH IN TRIPLOID LOQUAT | International Society for Horticultural Science [ishs.org]

- 10. hort [journals.ashs.org]

- 11. Cytokinin but not gibberellin application had major impact on the phenylpropanoid pathway in grape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Auxin Interactions with Other Hormones in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Frontiers | How Auxin and Cytokinin Phytohormones Modulate Root Microbe Interactions [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound as a Safe Growth Regulator Significantly Improves Yield and Quality of Glycyrrhiza uralensis [mdpi.com]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. This compound Alters Mammalian Septin Assembly, Organization, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound alters mammalian septin assembly, organization, and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound, a phenylurea cytokinin, disturbs septin organization in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Forchlorfenuron's impact on carbohydrate metabolism and fruit ripening

An In-depth Technical Guide on Forchlorfenuron's Impact on Carbohydrate Metabolism and Fruit Ripening

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CPPU), a synthetic phenylurea-based compound with potent cytokinin-like activity, is a widely utilized plant growth regulator in horticulture.[1][2] Its primary agricultural application is to enhance fruit size and yield in various crops, including kiwifruit, grapes, and melons.[3][4][5] The mechanism of action involves the promotion of cell division and expansion, fundamentally altering the fruit's physiological development.[2][4][6] This technical guide provides a comprehensive analysis of the multifaceted impacts of this compound on core plant biochemical processes, specifically carbohydrate metabolism and the cascade of events involved in fruit ripening. It synthesizes quantitative data from multiple studies, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to offer a deeper understanding for research and development professionals.

Core Mechanism of Action